4-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoline
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Overview
Description
4-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoline is a complex organic compound that features a quinoline core linked to a piperazine ring, which is further substituted with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoline typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable diketone and an amidine derivative under acidic or basic conditions.
Cyclopropyl and Difluoromethyl Substitution:
Piperazine Coupling: The piperazine ring is then coupled to the substituted pyrimidine via a nucleophilic substitution reaction, often using a suitable leaving group such as a halide.
Quinoline Attachment: Finally, the quinoline moiety is introduced through a coupling reaction, such as a Buchwald-Hartwig amination, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and piperazine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyrimidine ring, especially if it contains reducible functional groups, using agents like lithium aluminum hydride.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution on the quinoline ring or electrophilic substitution on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated precursors, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Medicine
In medicine, the compound’s pharmacological properties are of interest. It has shown potential in preclinical studies as an inhibitor of specific enzymes and receptors involved in disease pathways.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit kinase enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[2-cyclopropyl-6-(methyl)pyrimidin-4-yl]piperazin-1-yl}quinoline
- 4-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoline
- 4-{4-[2-cyclopropyl-6-(chloromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoline
Uniqueness
The unique aspect of 4-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoline lies in its difluoromethyl group, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to similar compounds. This modification can enhance its metabolic stability and binding affinity to biological targets, making it a more potent and selective therapeutic agent.
Properties
IUPAC Name |
4-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N5/c22-20(23)17-13-19(26-21(25-17)14-5-6-14)28-11-9-27(10-12-28)18-7-8-24-16-4-2-1-3-15(16)18/h1-4,7-8,13-14,20H,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLLAQNAGQAAPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=CC=NC5=CC=CC=C54)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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